molecular formula C9H10ClF2NO2 B6242821 methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride CAS No. 2378502-95-3

methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride

Cat. No.: B6242821
CAS No.: 2378502-95-3
M. Wt: 237.6
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Description

Methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride is a chemical compound that belongs to the class of benzoate esters It is characterized by the presence of an aminomethyl group and two fluorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride typically involves the esterification of 4-(aminomethyl)-3,5-difluorobenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(aminomethyl)benzoate hydrochloride: Lacks the fluorine atoms, which may result in different chemical and biological properties.

    Methyl 4-(aminomethyl)-3,5-dichlorobenzoate hydrochloride: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and stability.

Uniqueness

The presence of fluorine atoms in methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its non-fluorinated analogs.

Properties

CAS No.

2378502-95-3

Molecular Formula

C9H10ClF2NO2

Molecular Weight

237.6

Purity

95

Origin of Product

United States

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